molecular formula C8H5IN2O2 B11758935 4-iodo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid

4-iodo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid

Cat. No.: B11758935
M. Wt: 288.04 g/mol
InChI Key: FDIZUDFVROKORI-UHFFFAOYSA-N
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Description

4-Iodo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid is a heterocyclic compound that features an iodine atom attached to a pyrrolo[2,3-b]pyridine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-iodo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid typically involves the iodination of a pyrrolo[2,3-b]pyridine precursor. One common method involves the reaction of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine with an iodine source under controlled conditions . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the iodination process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4-Iodo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Coupling Reactions: Palladium catalysts are typically used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrrolo[2,3-b]pyridine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-Iodo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-iodo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. For example, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and survival . By inhibiting these receptors, the compound can induce apoptosis (programmed cell death) in cancer cells and inhibit their migration and invasion.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Iodo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. This makes it a valuable compound for the development of new pharmaceuticals and chemical probes.

Properties

Molecular Formula

C8H5IN2O2

Molecular Weight

288.04 g/mol

IUPAC Name

4-iodo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid

InChI

InChI=1S/C8H5IN2O2/c9-5-1-2-10-7-6(5)4(3-11-7)8(12)13/h1-3H,(H,10,11)(H,12,13)

InChI Key

FDIZUDFVROKORI-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C2C(=C1I)C(=CN2)C(=O)O

Origin of Product

United States

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